Chemical properties of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine
Chemical properties of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including anti-inflammatory, anticancer, and antiviral agents.[1][2][3] The strategic functionalization of this heterocyclic core allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. This guide focuses on 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (CAS No. 75092-40-9), a key synthetic intermediate whose value lies in the unique combination of an electron-rich aminopyrazole system and a highly reactive iodinated carbon center.[4]
This document, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the chemical properties, a robust synthetic strategy, and the significant reactivity of this compound. We will explore its role as a versatile building block, particularly for the construction of complex molecular architectures through modern cross-coupling methodologies, with a focus on its application in the discovery of novel therapeutics such as kinase inhibitors.[5][6]
Physicochemical and Spectroscopic Profile
4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine is a substituted pyrazole featuring methyl groups at the N1 and C3 positions, an amine group at C5, and an iodine atom at the C4 position. This specific arrangement of functional groups dictates its chemical behavior, offering multiple avenues for synthetic elaboration.
| Property | Value | Source / Method |
| CAS Number | 75092-40-9 | [4] |
| Molecular Formula | C₅H₈IN₃ | Calculated |
| Molecular Weight | 237.04 g/mol | Calculated |
| Appearance | Predicted: Off-white to yellow solid | Analogy[7] |
| InChI Key | FBUYLCVUXNTMHH-UHFFFAOYSA-N (related structure) | Analogy[8] |
| Solubility | Predicted: Soluble in DMSO, DMF, chlorinated solvents | Analogy[2] |
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum is expected to be relatively simple. Two sharp singlets would be anticipated in the aliphatic region: one around δ 3.8 ppm corresponding to the three protons of the N1-methyl group, and another slightly upfield around δ 2.2 ppm for the C3-methyl group protons.[9][11] A broad singlet corresponding to the -NH₂ protons would also be present, with its chemical shift being dependent on solvent and concentration. The C4-H proton signal, typically seen around δ 7.5-8.0 ppm in pyrazoles, would be absent, confirming the iodine substitution at this position.[10]
-
¹³C NMR: The spectrum would show five distinct carbon signals. The N1-methyl carbon is expected around δ 37 ppm and the C3-methyl carbon around δ 14 ppm. The C4 carbon, directly attached to the iodine, would appear significantly upfield (shielded) compared to its non-halogenated counterpart, likely in the δ 55-65 ppm region, due to the "heavy atom effect".[9][12] The C3 and C5 carbons, attached to nitrogen atoms, would appear downfield, with expected shifts around δ 150 ppm and δ 131 ppm, respectively.[9]
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3200-3400 cm⁻¹), C-H stretching from the methyl groups (around 2900-3000 cm⁻¹), and C=N/C=C stretching vibrations characteristic of the pyrazole ring (around 1500-1600 cm⁻¹). A C-I stretching vibration would be expected in the far-infrared region (below 650 cm⁻¹).[9][10]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be readily identifiable, showing the characteristic isotopic pattern for a compound containing one iodine atom.
Synthesis and Purification
A definitive, single-source protocol for the synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine is not extensively documented. However, a highly plausible and efficient synthetic route can be designed based on well-established methodologies for the electrophilic iodination of electron-rich heterocyclic systems.[9][12]
Retrosynthetic Analysis and Strategy
The most direct and logical synthetic approach is the regioselective iodination of the commercially available precursor, 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1).[13][14] The pyrazole ring, particularly when activated by the C5-amino group, is highly susceptible to electrophilic substitution at the C4 position. Reagents such as N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent are effective for this transformation.[9][12]
Proposed Experimental Protocol: Iodination of 1,3-Dimethyl-1H-pyrazol-5-amine
Causality: This protocol is adapted from the successful iodination of similar pyrazole systems.[9][12] Acetic acid serves as a polar protic solvent that facilitates the reaction, while an oxidizing agent like iodic acid (HIO₃) or a pre-formed electrophilic iodine species like NIS is used to generate the reactive I⁺ electrophile required for substitution on the activated pyrazole ring.
-
Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 4-5 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) portion-wise to the stirred solution over 10-15 minutes. Alternative: Add HIO₃ (0.2 eq) followed by the portion-wise addition of I₂ (1.2 eq).[9]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: After cooling the mixture to room temperature, carefully neutralize it by the slow addition of a saturated aqueous solution of sodium hydroxide (2N NaOH) or sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). Add a few drops of saturated sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining iodine, until the dark color disappears.[9]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10:1 to 4:1) as the eluent to afford the pure 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.[9]
Workflow Visualization
Chemical Reactivity and Applications in Drug Discovery
The synthetic power of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine stems from the reactivity of the C-I bond, making it an exceptional substrate for creating carbon-carbon and carbon-heteroatom bonds.
The C4-Iodo Substituent as a Cross-Coupling Handle
(Hetero)aryl iodides are among the most reactive halides for transition-metal-catalyzed cross-coupling reactions.[9] The general order of reactivity is I > OTf ≥ Br >> Cl, making aryl iodides the substrate of choice for reactions that may be sluggish with other halides. This high reactivity allows for milder reaction conditions and broader substrate scope.
Key reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl substituents.[5]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, creating (hetero)aryl alkynes.[9][11]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Protocol Example: Suzuki-Miyaura Cross-Coupling
This generalized protocol illustrates how to use the title compound to synthesize a 4-aryl derivative, a common step in constructing libraries of potential kinase inhibitors.[5]
-
Vessel Setup: In a reaction vial, combine 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or DMF. Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Seal the vial and heat the mixture to 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography or preparative HPLC.
The Pyrazole Scaffold in Drug Design
The 5-aminopyrazole core is a well-established pharmacophore. In kinase inhibitors, the pyrazole ring often acts as a versatile scaffold that can be substituted to optimize interactions within the ATP-binding site.[1] The introduction of an iodine atom offers two distinct advantages:
-
Synthetic Handle: As detailed above, it allows for diversification through cross-coupling.
-
Halogen Bonding: Iodine can act as a potent halogen bond donor, a non-covalent interaction that is increasingly recognized for its ability to enhance ligand-protein binding affinity and selectivity.[1]
Handling and Safety Considerations
While a specific Safety Data Sheet (SDS) for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine is not widely available, data from closely related analogs like 4-iodo-1-methyl-1H-pyrazol-5-amine provide a strong basis for assessing its potential hazards.
-
Potential Hazards: Expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.[15][16]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[16]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[15]
Conclusion
4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its chemical architecture provides a stable and versatile pyrazole core, activated for further functionalization. The C4-iodo group serves as a premier reactive handle for modern cross-coupling chemistry, enabling the rapid diversification of the scaffold. This guide has provided a technical framework for its properties, a logical and robust synthetic protocol, and an overview of its reactivity, underscoring its utility as a powerful building block for the creation of novel and complex molecules.
References
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Vilkauskaitė, G., Eller, G. A., Šačkus, A., & Holzer, W. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. Molbank, 2009(4), M620. [Link]
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Jones, C. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]
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Beier, P., et al. (2016). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 12, 1166-1173. [Link]
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Wang, X., et al. (2020). Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry, 85(15), 9894-9905. [Link]
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Abu Safieh, K., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136-1140. [Link]
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